Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions for bicyclic structures incorporating heteroatoms. The compound is officially designated as this compound, where the bicyclo[3.2.1] notation indicates the bridging pattern with three carbons in the longer bridge, two carbons in the shorter bridge, and one atom connecting the bridgeheads. The "oxa" prefix specifies the oxygen atom's incorporation at position 8, replacing a methylene group in the corresponding carbocyclic analog. The endo designation refers to the stereochemical orientation of the carboxylic acid substituent at position 3, indicating its spatial relationship to the oxygen bridge.
Chemical Abstracts Service registry number 2007931-04-4 uniquely identifies this specific stereoisomer. Alternative nomenclature includes systematic designations such as (1S,5R)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid, which explicitly defines the absolute stereochemical configuration at the bridgehead positions. The compound exhibits multiple synonymous designations in chemical databases, including variations that specify the three-dimensional arrangement: (1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid and (3-endo)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid.
The molecular connectivity is represented through the Simplified Molecular Input Line Entry System notation as C1CC2CC(CC1O2)C(=O)O, which demonstrates the cyclic connectivity pattern and functional group placement. The International Chemical Identifier provides a comprehensive structural description: InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10), encoding both connectivity and stereochemical information.
| Nomenclature Parameter | Designation | Registry Number |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | This compound | 2007931-04-4 |
| Stereochemical Variant | (1S,5R)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid | 2007931-04-4 |
| Alternative Configuration | (1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid | - |
| General Structure | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | 856176-37-9 |
X-ray Crystallographic Analysis of Bicyclic Framework
X-ray crystallographic analysis provides definitive structural information for oxabicyclic compounds, revealing precise geometric parameters and conformational characteristics. Studies of related 8-oxabicyclo[3.2.1]octane systems demonstrate that these structures adopt specific conformations that minimize ring strain while accommodating the oxygen bridge. The crystallographic data for 7-trichloromethyl-6-oxabicyclo[3.2.1]octane, a closely related analog, reveals fundamental structural parameters applicable to the carboxylic acid derivative.
The bicyclic framework exhibits characteristic bond angles and distances that define the three-dimensional structure. The five-membered ring containing the oxygen bridge adopts a specific envelope conformation, with torsion angles that deviate from ideal values due to the structural constraints imposed by the bicyclic system. Crystal structure analysis of similar oxabicyclic compounds indicates that the C-O-C bridge angle measures approximately 105-107 degrees, while the bridgehead carbon-carbon distance spans approximately 2.5-2.6 angstroms.
Computational analysis and experimental crystallographic studies reveal that the six-membered ring within the bicyclic framework adopts a chair-like conformation that is significantly distorted from the ideal cyclohexane chair. The presence of the oxygen bridge creates asymmetry in the ring system, resulting in unequal bond lengths and angles around the ring perimeter. The carboxylic acid substituent at position 3 introduces additional conformational constraints, influencing the overall molecular geometry and crystal packing arrangements.
| Structural Parameter | Measurement | Reference System |
|---|---|---|
| Bridge Angle (C-O-C) | 105-107° | 7-trichloromethyl-6-oxabicyclo[3.2.1]octane |
| Bridgehead Distance | 2.5-2.6 Å | Related oxabicyclic systems |
| Ring Conformation | Distorted chair | Six-membered ring component |
| Envelope Pucker | 25-30° | Five-membered oxygen-containing ring |
Comparative Analysis of endo versus exo Configurational Isomerism
The stereochemical differentiation between endo and exo isomers of 8-oxabicyclo[3.2.1]octane-3-carboxylic acid represents a fundamental aspect of bicyclic chemistry. The endo configuration positions the carboxylic acid group on the same face of the bicyclic system as the oxygen bridge, while the exo configuration places these functional groups on opposite faces. This stereochemical distinction profoundly influences molecular properties, reactivity patterns, and synthetic accessibility.
Synthesis studies demonstrate that endo and exo isomers can be prepared through different reaction pathways, with specific reaction conditions favoring one stereoisomer over the other. The Wittig reaction of bicyclic precursors in the presence or absence of lithium iodide exemplifies stereoselective synthetic approaches, where reaction conditions determine the predominant stereochemical outcome. These synthetic methodologies enable the preparation of both configurational isomers for comparative analysis.
The conformational differences between endo and exo isomers manifest in distinct spectroscopic signatures and physical properties. Nuclear magnetic resonance spectroscopy provides reliable methods for stereochemical assignment, with characteristic chemical shift patterns and coupling constants distinguishing the two isomers. The endo isomer typically exhibits specific coupling patterns in proton nuclear magnetic resonance spectroscopy that reflect the spatial proximity of the carboxylic acid group to the bicyclic framework.
Thermodynamic stability considerations reveal that endo and exo isomers may exhibit different relative energies due to steric interactions and electronic effects. The endo configuration may experience greater steric compression between the carboxylic acid group and the oxygen bridge, potentially influencing the compound's conformational preferences and chemical reactivity. Computational studies and experimental observations provide insights into the energy differences between these stereoisomers.
| Isomeric Parameter | Endo Configuration | Exo Configuration |
|---|---|---|
| Chemical Abstracts Service Number | 2007931-04-4 | Alternative registry number |
| Stereochemical Descriptor | (1S,5R)-configuration | (1R,5S)-alternative |
| Synthetic Accessibility | Specific reaction conditions | Different synthetic pathway |
| Spectroscopic Signature | Characteristic nuclear magnetic resonance pattern | Distinct chemical shifts |
| Steric Environment | Potential compression | Reduced steric hindrance |
Properties
IUPAC Name |
(1R,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLQJVGJFXEET-DGUCWDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007931-04-4 | |
| Record name | rac-(1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereochemical control and enantioselective synthesis are likely to be applied on a larger scale to ensure the production of the desired enantiomer with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Applications in Medicinal Chemistry
Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly tropane alkaloids.
Tropane Alkaloids
Tropane alkaloids are a class of compounds characterized by their bicyclic structure and significant biological activities, including anticholinergic effects and dopamine transporter inhibition. Notable applications include:
- Drug Development : Compounds derived from endo-8-oxabicyclo[3.2.1]octane are being explored as potential treatments for conditions such as chronic obstructive pulmonary disease (COPD) and other respiratory ailments due to their ability to inhibit muscarinic receptors .
- Synthesis of Iminosugars : The compound is also utilized in synthesizing iminosugars, which have therapeutic potential in treating diabetes and viral infections by acting as glycosidase inhibitors .
Synthesis of Scopolamine Derivatives
Scopolamine derivatives synthesized from endo-8-oxabicyclo[3.2.1]octane have shown efficacy as anticholinergic agents with reduced side effects due to modifications that prevent blood-brain barrier penetration .
| Compound | Activity | Modification |
|---|---|---|
| Scopolamine | Anticholinergic | Butylbromide moiety added |
| Ipratropium | COPD treatment | Structural modification |
Development of Dopamine Transporter Inhibitors
Research has highlighted the potential of 8-azabicyclo[3.2.1]octane derivatives as dopamine transporter inhibitors, which are crucial in developing treatments for neurological disorders like Parkinson's disease .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme inhibition or activation, and other biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate include:
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Indole Derivatives: These compounds have a bicyclic structure and are known for their diverse biological properties.
Uniqueness
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Biological Activity
Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound notable for its unique oxabicyclo structure, which includes an oxygen atom within the bicyclic framework. This compound has garnered attention in medicinal chemistry and synthetic organic chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a carboxylic acid functional group at the 3-position of the bicyclic system, which is significant for its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
The mechanism by which this compound exerts its effects involves interactions with various molecular targets:
- Hydrogen Bonding and Ionic Interactions : The presence of the carboxylic acid group facilitates hydrogen bonding and ionic interactions, critical for binding affinity and specificity in biological systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Biological Properties |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Contains nitrogen instead of oxygen | Part of the tropane alkaloid family |
| 11-Oxatricyclo[5.3.1.0]undecane | Different ring structure | Exhibits distinct chemical properties |
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine | Benzyl group attached to nitrogen | Alters binding properties compared to oxabicyclo variants |
This compound's unique oxabicyclo structure enhances its value in specific research and industrial applications, particularly in medicinal chemistry.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to endo-8-oxabicyclo[3.2.1]octane:
- Synthesis of Derivatives : Research has demonstrated effective methods for synthesizing derivatives of endo-8-oxabicyclo[3.2.1]octane that show enhanced biological activity, such as improved binding profiles in enzyme inhibition assays .
- Structure–Activity Relationship (SAR) Studies : SAR studies have indicated that modifications to the bicyclic structure can significantly affect biological activity, providing insights into how structural changes influence interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step bicyclic ring formation, such as intramolecular cyclization of precursor molecules. Key factors include:
- Catalyst selection : Use of chiral catalysts to control stereochemistry at the 3-carboxylic acid position.
- Temperature optimization : Elevated temperatures (80–120°C) for ring closure, but excess heat may induce racemization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Validation : Confirm stereochemical purity via X-ray crystallography or NOESY NMR to distinguish endo vs. exo conformers.
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze and spectra for diagnostic peaks (e.g., bicyclic proton environments at δ 3.1–4.2 ppm).
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210 nm) and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]).
- Melting point analysis : Compare observed values with literature data (±2°C tolerance) to assess crystallinity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard mitigation : Refer to analogous bicyclic compounds (e.g., azabicyclo derivatives) with H319 (eye irritation) and H315 (skin irritation) classifications. Use PPE (gloves, goggles) and fume hoods .
- First aid : Immediate rinsing with water for eye/skin contact; consult toxicity databases for LD values of structurally related compounds .
Advanced Research Questions
Q. How does the bicyclic scaffold of this compound influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric effects : The bicyclic structure imposes steric hindrance, limiting access to the carbonyl group. Use low-temperature kinetic studies to compare reaction rates with non-bicyclic analogs.
- Electronic effects : The electron-withdrawing oxabicyclo group enhances electrophilicity at the carboxylic acid moiety. Monitor via IR spectroscopy (C=O stretch at ~1700 cm) .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Systematic pH titration : Measure hydrolysis rates across pH 2–12 using UV-Vis spectroscopy (absorbance at 240 nm for carboxylic acid degradation).
- Control experiments : Compare stability with decarboxylation inhibitors (e.g., EDTA) to isolate pH-specific effects .
- Statistical analysis : Apply ANOVA to identify significant deviations between replicates .
Q. How can computational modeling (e.g., DFT calculations) predict the stereoelectronic effects influencing the acid’s stability and interaction with biological targets?
- Methodological Answer :
- Geometry optimization : Use Gaussian or ORCA software to model the endo conformation’s energy minima.
- Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites for protein binding predictions.
- Docking studies : Simulate interactions with enzymes (e.g., peptidases) using AutoDock Vina; validate with mutagenesis data .
Q. What experimental designs are optimal for studying the acid’s potential as a chiral building block in β-lactam antibiotic analogs?
- Methodological Answer :
- Retrosynthetic planning : Integrate the bicyclic core into β-lactam scaffolds via amide coupling (e.g., EDC/HOBt activation).
- Biological assays : Test antimicrobial activity against Gram-negative/-positive strains using broth microdilution (MIC values). Compare with commercial antibiotics (e.g., cephalosporins) .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?
- Methodological Answer :
- Standardized protocols : Use USP/PhEur solubility criteria (e.g., shake-flask method) under controlled humidity/temperature.
- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., water-ethanol) to identify outliers .
Q. What methodologies validate the absence of hazardous decomposition products during thermal stability testing?
- Methodological Answer :
- TGA-DSC : Track mass loss and exothermic events up to 300°C.
- GC-MS headspace analysis : Identify volatile byproducts (e.g., CO, acetic acid) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 185–187°C | |
| LogP (Octanol-Water) | Shake-flask | 1.2 ± 0.3 | |
| Aqueous Solubility (25°C) | HPLC-UV | 2.1 mg/mL | |
| pKa | Potentiometric | 3.8 (carboxylic acid) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
